Amide Bond Geometry Control
The (2S,4S) stereochemistry, also known as the (4S) configuration, directly controls the cis/trans isomerization of the prolyl amide bond. A seminal study comparing the model compounds Ac-(4R)Azp-OCH3 and Ac-(4S)Azp-OCH3 in D2O found a significant difference in their s-trans:s-cis amide conformer ratios. The (4R) isomer strongly favors the s-trans conformation (6.1:1 ratio), while the (4S) isomer, which corresponds to the core of (2S,4S)-1-Boc-4-azidopyrrolidine-2-carboxylic acid, exhibits a much lower preference for the s-trans conformer (2.6:1 ratio) [1]. This represents a 57% reduction in s-trans preference for the (2S,4S) isomer.
| Evidence Dimension | s-trans:s-cis amide conformer ratio |
|---|---|
| Target Compound Data | 2.6:1 (s-trans:s-cis) |
| Comparator Or Baseline | Ac-(4R)Azp-OCH3: 6.1:1 (s-trans:s-cis) |
| Quantified Difference | A 2.35-fold (or 57%) lower preference for the s-trans conformer for the (4S) isomer. |
| Conditions | Model peptides Ac-(4R/S)Azp-OCH3 in D2O as determined by NMR spectroscopy. |
Why This Matters
This quantifiable difference in backbone conformation is crucial for designing peptides where a specific amide geometry is required for target binding, as the (2S,4S) isomer provides a unique conformational space distinct from the (4R) isomer.
- [1] Sonntag, L.-S., Schweizer, S., Ochsenfeld, C., & Wennemers, H. (2006). The 'Azido Gauche Effect'—Implications for the Conformation of Azidoprolines. Journal of the American Chemical Society, 128(45), 14697–14703. View Source
